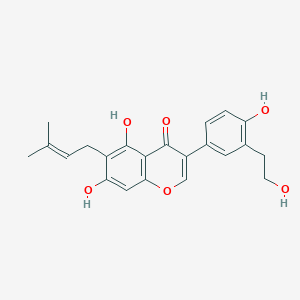
Derrisisoflavone K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The isolation of derrisisoflavone K involves the extraction of Derris robusta using ethanol . The ethanol extract is then subjected to various chromatographic techniques to isolate and purify the compound . The structure of this compound is elucidated using extensive spectroscopic studies, including NMR and mass spectrometry .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification from natural sources .
Chemical Reactions Analysis
Types of Reactions
Derrisisoflavone K, like other isoflavonoids, can undergo various chemical reactions, including:
Oxidation: Isoflavonoids can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert isoflavonoids to their corresponding dihydro derivatives.
Substitution: Isoflavonoids can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in the reactions of isoflavonoids include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of derrisisoflavone K involves its interaction with various molecular targets and pathways. Isoflavonoids are known to interact with enzymes and receptors involved in oxidative stress and cell proliferation . The specific molecular targets and pathways for this compound are still under investigation, but its antioxidant and cytotoxic activities suggest it may modulate oxidative stress and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Derrisisoflavone K is part of a group of prenylated isoflavonoids, including derrisisoflavones H, I, and J . These compounds share similar structures but differ in the position and nature of their prenyl groups . The unique hydroxyethylated structure of this compound distinguishes it from other isoflavonoids . Similar compounds include:
- Derrisisoflavone H
- Derrisisoflavone I
- Derrisisoflavone J
- 6-Hydroxyisosativan
These compounds, like this compound, exhibit various biological activities and are valuable for studying the chemistry and biology of prenylated isoflavonoids .
Properties
Molecular Formula |
C22H22O6 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[4-hydroxy-3-(2-hydroxyethyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C22H22O6/c1-12(2)3-5-15-18(25)10-19-20(21(15)26)22(27)16(11-28-19)13-4-6-17(24)14(9-13)7-8-23/h3-4,6,9-11,23-26H,5,7-8H2,1-2H3 |
InChI Key |
XCNINBCTOOSGSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C=C3)O)CCO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















